3,4'-Diaminostilbene is an organic compound characterized by its structure, which features two amino groups attached to a stilbene framework. This compound has the chemical formula CHN and is often represented as a biphenyl system with two amine substituents in the para positions relative to the double bond. Its unique molecular structure grants it various properties, making it significant in both chemical and biological contexts.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed can vary widely depending on the reaction conditions and reagents used.
3,4'-Diaminostilbene exhibits notable biological activities. It has been studied for its potential role in modulating cellular functions through interactions with various enzymes and proteins. For instance, it can influence oxidative stress responses and cellular signaling pathways by interacting with cytochrome P450 enzymes and transcription factors. These interactions may lead to alterations in gene expression and metabolic pathways, highlighting its potential as a bioactive compound.
The synthesis of 3,4'-Diaminostilbene can be accomplished through several methods:
3,4'-Diaminostilbene finds applications across various fields:
Studies have shown that 3,4'-Diaminostilbene interacts with numerous biomolecules, influencing their activity. For example, it can modulate the function of cytochrome P450 enzymes involved in drug metabolism, thereby affecting pharmacokinetics. Additionally, its ability to alter gene expression through transcription factor modulation suggests potential therapeutic applications in cancer and other diseases related to metabolic dysregulation .
Several compounds share structural similarities with 3,4'-Diaminostilbene. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4,4'-Diaminostilbene | Two amino groups on stilbene | Known for strong fluorescence properties |
4-Aminobenzenesulfonic acid | Amino group and sulfonic acid group | Used primarily as a dye intermediate |
3-Aminostilbene | One amino group on stilbene | Less stable than its para-substituted analogs |
4,4'-Dinitrostilbene | Two nitro groups on stilbene | Precursor for synthesizing diamino derivatives |
3,4'-Diaminostilbene stands out due to its dual amino functionality on the stilbene backbone, which enhances its reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of